molecular formula C7H17N3O B13322253 2-(Butyl(methyl)amino)-N-hydroxyacetimidamide

2-(Butyl(methyl)amino)-N-hydroxyacetimidamide

Cat. No.: B13322253
M. Wt: 159.23 g/mol
InChI Key: JKFNBPHAICKTIL-UHFFFAOYSA-N
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Description

2-(Butyl(methyl)amino)-N-hydroxyacetimidamide is a substituted acetimidamide derivative characterized by a butyl(methyl)amino group attached to the acetimidamide backbone. Structurally, it belongs to the amidine class, featuring a guanidine-like core with an N-hydroxy substituent.

Properties

Molecular Formula

C7H17N3O

Molecular Weight

159.23 g/mol

IUPAC Name

2-[butyl(methyl)amino]-N'-hydroxyethanimidamide

InChI

InChI=1S/C7H17N3O/c1-3-4-5-10(2)6-7(8)9-11/h11H,3-6H2,1-2H3,(H2,8,9)

InChI Key

JKFNBPHAICKTIL-UHFFFAOYSA-N

Isomeric SMILES

CCCCN(C)C/C(=N/O)/N

Canonical SMILES

CCCCN(C)CC(=NO)N

Origin of Product

United States

Preparation Methods

Direct Hydroxylamine Reaction with Amides (Amidoxime Formation)

One of the most efficient and widely adopted methods for preparing N-hydroxy amidines, including this compound, is the reaction of the corresponding amides with hydroxylamine or hydroxylamine derivatives. This approach can be performed via:

  • One-pot synthesis from secondary amides or intermediate amides using a dehydrative condensation mediated by triphenylphosphine and iodine (Ph3P–I2) in the presence of a base, typically triethylamine.

  • The reaction proceeds through formation of reactive intermediates such as imidoyl iodides, which then undergo nucleophilic substitution by hydroxylamine hydrochloride to yield the N-substituted amidoximes.

  • This method is applicable to a broad range of amides, including those with alkyl substituents analogous to the butyl(methyl)amino group, and tolerates steric hindrance and α,β-unsaturation without side reactions.

  • Reaction conditions are mild, usually at room temperature or slightly elevated temperatures, with short reaction times and high yields (often above 70-90%).

Table 1: Typical Reaction Conditions for One-Pot Amidoxime Synthesis

Parameter Typical Value Notes
Solvent Dichloromethane (dry) Also other halogenated solvents possible
Base Triethylamine Preferred for high yield
Dehydrating agent Ph3P and I2 Forms imidoyl iodide intermediate
Hydroxylamine source Hydroxylamine hydrochloride 1.5 equivalents
Temperature 0–30 °C Mild conditions
Reaction time 1–24 hours Depending on substrate
Yield 70–95% High yields reported

Synthesis via Hydrolysis of Nitrile Intermediates

Another approach involves the preparation of amidoximes from nitrile precursors by reaction with hydroxylamine:

  • Starting from nitriles such as 2-aminobutyronitrile derivatives (which can be prepared from propionaldehyde, ammonia, and amine reagents), the nitrile is converted to the amidoxime by treatment with hydroxylamine under controlled conditions.

  • This method often involves hydrolysis and reduction steps to obtain the desired N-hydroxyacetimidamide.

  • For example, in a patented method for related amino-butanamide derivatives, 2-aminobutyronitrile is hydrolyzed in the presence of aqueous alkali and catalysts such as tetramethylammonium chloride, followed by acidification to isolate the amidoxime product.

  • The process is efficient, produces minimal waste, and achieves high purity and yield (up to 97.7% purity and over 85% yield).

Multi-Step Synthesis via Functional Group Transformations

In complex synthetic routes, such as those used in medicinal chemistry for related compounds:

  • Alcohol intermediates derived from nitriles or esters are converted into nitriles or amides, which are then reacted with hydroxylamine to form N-hydroxyimidamides.

  • Selective methylation and oxidation steps may precede amidoxime formation to install the butyl(methyl)amino substituent or related groups.

  • Final condensation with carboxylic acids or acid derivatives using coupling agents like carbonyldiimidazole (CDI) can be used to assemble more complex structures containing the amidoxime moiety.

Mechanistic Insights

  • The Ph3P–I2-mediated method proceeds via phosphorylation of the amide oxygen, generating an imidoyl iodide intermediate that is highly electrophilic and susceptible to nucleophilic attack by hydroxylamine.

  • This mechanism avoids the need for isolating intermediates and allows for direct conversion of amides to amidoximes in one pot.

  • Hydrolysis of nitriles to amidoximes involves nucleophilic attack of hydroxylamine on the nitrile carbon, followed by rearrangement and tautomerization to the amidoxime form.

Comparative Summary of Preparation Methods

Preparation Method Starting Material Key Reagents/Conditions Advantages Yield & Purity
One-pot Ph3P–I2-mediated amidoxime synthesis Secondary amides Ph3P, I2, triethylamine, hydroxylamine hydrochloride, DCM, RT Mild, direct, high yield, broad scope 70–95% yield, high purity
Hydrolysis of nitriles 2-Aminobutyronitrile Aqueous alkali, catalyst (e.g., tetramethylammonium chloride), acidification Efficient, minimal waste, scalable >85% yield, up to 97.7% purity
Multi-step synthesis via alcohol and nitrile intermediates Alcohols, nitriles, esters Methylation, oxidation, CDI coupling, hydroxylamine Suitable for complex molecules Moderate to high yield

Practical Considerations and Optimization

  • The choice of base in the one-pot method is critical; triethylamine is preferred for optimal yield and reaction completion.

  • Temperature control (0–30 °C) prevents side reactions and decomposition of intermediates.

  • Use of dry solvents and inert atmosphere improves reproducibility and purity.

  • For hydrolysis methods, catalyst choice and alkali concentration (0.15–0.25 mol/L) influence reaction rate and yield.

  • Acidification to pH 7–8 with hydrochloric or sulfuric acid facilitates product isolation and phase separation.

Chemical Reactions Analysis

Types of Reactions

2-(Butyl(methyl)amino)-N-hydroxyacetimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions include various substituted amides, amines, and hydroxylated derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Butyl(methyl)amino)-N-hydroxyacetimidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Butyl(methyl)amino)-N-hydroxyacetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

2-(Diethylamino)-N′-hydroxyethanimidamide

  • Substituent: Diethylamino group.
  • Molecular Formula : C₆H₁₅N₃O.
  • Key Differences: The diethylamino group introduces branching but lacks the extended alkyl chain of the butyl(methyl)amino group. This reduces lipophilicity (calculated LogP ~0.8 vs. ~2.2 for the target compound) and may decrease membrane permeability .
  • Applications : Used in multicomponent reactions for heterocycle synthesis due to its nucleophilic amidine nitrogen .

2-(2-Fluorophenyl)-N-hydroxyacetimidamide

  • Substituent : 2-Fluorophenyl group.
  • Molecular Formula : C₈H₈FN₃O.
  • Key Differences : The aromatic fluorophenyl group enhances electronic effects (e.g., resonance stabilization) and introduces hydrogen-bonding capabilities. This substituent favors interactions with aromatic residues in enzyme active sites, as seen in kinase inhibitors .
  • Synthesis : Prepared via high-temperature cyclization in diphenyl ether (170°C), contrasting with the milder conditions (70°C in EtOH) used for alkyl-substituted analogs .

2-Amino-N-(2-hydroxyethyl)acetamide

  • Substituent : 2-Hydroxyethyl group.
  • Molecular Formula : C₄H₁₀N₂O₂.
  • Key Differences : An amide (vs. amidine) with a hydroxyethyl side chain. The absence of the N-hydroxy group reduces metal-chelating ability, limiting applications in coordination chemistry .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications
This compound Butyl(methyl)amino C₇H₁₇N₃O 171.24 g/mol High lipophilicity; potential enzyme inhibitor intermediate
2-(Diethylamino)-N′-hydroxyethanimidamide Diethylamino C₆H₁₅N₃O 145.21 g/mol Nucleophilic amidine for heterocycle synthesis
2-(2-Fluorophenyl)-N-hydroxyacetimidamide 2-Fluorophenyl C₈H₈FN₃O 197.17 g/mol Aromatic interactions in kinase inhibitors
2-Amino-N-(2-hydroxyethyl)acetamide 2-Hydroxyethyl C₄H₁₀N₂O₂ 118.13 g/mol Building block for non-chelating amides

Biological Activity

2-(Butyl(methyl)amino)-N-hydroxyacetimidamide is a compound with potential biological significance, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure

The compound is characterized by the following structure:

C8H16N4O\text{C}_8\text{H}_{16}\text{N}_4\text{O}

This structure includes a butyl group, a methyl group on the amino nitrogen, and a hydroxyacetimidamide moiety, which is crucial for its biological activity.

Enzyme Inhibition

Recent studies have highlighted that compounds similar to this compound exhibit significant inhibitory effects on various enzymes, particularly glycosidases and proteases. For instance, gem-diamine 1-N-iminosugars have been shown to act as potent inhibitors of glycosidases, which are critical in carbohydrate metabolism and cellular signaling pathways .

The proposed mechanism involves the mimicry of transition states in enzymatic reactions. Compounds like this compound may stabilize these states, leading to competitive inhibition. This has been observed in related compounds that demonstrate strong binding affinities to target enzymes .

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits specific enzymes at low micromolar concentrations. For example, a study indicated that related compounds showed IC50 values below 15 µM against target proteins such as SMYD2, which is involved in cancer progression .

CompoundTarget EnzymeIC50 (µM)Reference
This compoundSMYD2<15
Gem-diamineα-L-fucosidase5 × 10^-9

Cytotoxicity Assays

Cytotoxicity assays performed on mammalian cell lines have shown that while some derivatives exhibit potent enzyme inhibition, they also maintain low cytotoxicity levels. For instance, related compounds demonstrated no significant cytotoxic effects at concentrations much higher than their minimum inhibitory concentrations (MIC) .

Case Study 1: Inhibition of Glycosidases

In a study focusing on glycosidase inhibitors, derivatives similar to this compound were tested against various strains of bacteria. The results indicated a strong inhibitory effect on bacterial growth due to enzyme inhibition, particularly in Staphylococcus aureus strains .

Case Study 2: Cancer Therapeutics

Another case study explored the use of this compound as a potential therapeutic agent in cancer treatment. The inhibition of SMYD2 and other related proteins was linked to increased apoptosis in cancer cell lines, suggesting that this compound could be a valuable addition to anticancer therapies .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(Butyl(methyl)amino)-N-hydroxyacetimidamide, and how can purity be validated?

Answer:
A common approach involves nucleophilic substitution or condensation reactions between hydroxylamine derivatives and appropriately functionalized alkylamines. For purity validation, employ a combination of:

  • High-Performance Liquid Chromatography (HPLC) to assess chemical homogeneity.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) to confirm structural integrity.
  • Mass Spectrometry (MS) for molecular weight verification.
    Cross-referencing with computational predictions (e.g., PubChem’s spectral data for analogous compounds) can resolve ambiguities . For reaction intermediates, use thin-layer chromatography (TLC) to monitor progress.

Advanced: How can factorial design optimize the synthesis of this compound to maximize yield and minimize impurities?

Answer:
Implement a 2^k factorial design to evaluate critical variables (e.g., temperature, solvent polarity, catalyst concentration). For example:

  • Variables: Reaction time (6–12 hrs), pH (7–9), and molar ratio (1:1.2–1:1.5).
  • Response Metrics: Yield (%) and impurity profile (via HPLC).
    Statistical tools like ANOVA identify significant factors. Post-optimization, apply response surface methodology (RSM) to refine conditions. This approach addresses interactions between variables, reducing trial-and-error inefficiencies .

Basic: Which spectroscopic techniques are most reliable for characterizing the molecular structure of this compound?

Answer:

  • Infrared (IR) Spectroscopy: Identify functional groups (e.g., N–H stretching at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹).
  • NMR Spectroscopy: Use DEPT-135 or HSQC to distinguish methyl/butyl groups and confirm the hydroxyimidamide moiety.
  • X-ray Crystallography: For unambiguous structural determination if crystalline forms are obtainable.
    Compare experimental data with computational predictions (e.g., PubChem’s InChI key or SMILES strings) to validate assignments .

Advanced: How should researchers address contradictions in reported bioactivity data for this compound across studies?

Answer:

  • Meta-Analysis: Aggregate data from multiple studies to identify trends, adjusting for variables like assay type (e.g., cell-based vs. enzymatic) or solvent systems.
  • Dose-Response Curves: Re-evaluate activity under standardized conditions (e.g., IC₅₀ values with 95% confidence intervals).
  • Orthogonal Assays: Validate results using complementary methods (e.g., surface plasmon resonance for binding affinity alongside enzymatic inhibition assays).
    Theoretical frameworks (e.g., structure-activity relationship models) can contextualize discrepancies .

Basic: What theoretical frameworks guide the study of this compound’s reactivity and stability?

Answer:

  • Molecular Orbital Theory: Predict electronic interactions (e.g., nucleophilicity of the hydroxyimidamide group).
  • Thermodynamic Analysis: Calculate Gibbs free energy (ΔG) for degradation pathways under varying pH/temperature.
  • QSAR Models: Link structural features (e.g., alkyl chain length) to stability or bioactivity.
    Align experimental designs with these frameworks to systematize hypothesis testing .

Advanced: What strategies mitigate instability of this compound in aqueous solutions?

Answer:

  • Accelerated Stability Studies: Expose the compound to stressors (e.g., 40°C/75% RH) and quantify degradation via UPLC-MS.
  • Lyophilization: Assess stability in lyophilized vs. liquid formulations.
  • Chelating Agents: Add EDTA to buffer systems to counteract metal-catalyzed hydrolysis.
    Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .

Basic: How can researchers validate the compound’s role in enzyme inhibition studies?

Answer:

  • Kinetic Assays: Measure Michaelis-Menten constants (Kₘ, Vₘₐₓ) with/without the inhibitor.
  • Docking Simulations: Use software like AutoDock to predict binding modes to target enzymes.
  • Control Experiments: Test against structurally similar but inactive analogs to confirm specificity.
    Cross-reference with published protocols for enzyme kinetics, ensuring buffer compatibility and activity thresholds .

Advanced: How do solvent polarity and proticity influence the compound’s reactivity in catalytic systems?

Answer:

  • Solvent Screening: Test polar aprotic (e.g., DMF), polar protic (e.g., methanol), and nonpolar solvents (e.g., toluene) in model reactions.
  • Kamlet-Taft Parameters: Quantify solvent effects on reaction rates using linear solvation energy relationships (LSERs).
  • Computational Solvation Models: Apply COSMO-RS to predict solvation-free energies and transition-state stabilization.
    This systematic approach isolates solvent-specific effects, informing solvent selection for scalable synthesis .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Conduct reactions in a fume hood to avoid inhalation exposure.
  • Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
    While specific toxicity data for this compound is limited, general protocols for hydroxyimidamide derivatives (e.g., avoiding skin contact) should be followed .

Advanced: How can computational chemistry predict the environmental fate of this compound?

Answer:

  • EPI Suite Modeling: Estimate biodegradation (BIOWIN), bioaccumulation (BCF), and toxicity (ECOSAR).
  • Density Functional Theory (DFT): Simulate hydrolysis or photolysis pathways (e.g., bond dissociation energies).
  • Molecular Dynamics (MD): Model interactions with soil or aquatic matrices to assess persistence.
    Validate predictions with lab-scale microcosm studies under controlled environmental conditions .

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